Cas no 57-71-6 (Biacetyl monoxime)

Biacetyl monoxime 化学的及び物理的性質
名前と識別子
-
- 2,3-Butanedione monoxime
- 2,3-butanedione oxime
- Diacetyl monoxime
- ISONITROSOETHYL METHYL KETONE
- DAM
- DIACETYL MONOOXIME
- BDM
- BIACETYL MONOOXIME
- BIACETYL MONOXIME
- 2,3-BUTANEDIONE, MONO-OXIME
- 2.3-Butanedionemonoxime
- DIACETYL MONO-OXIME,CP
- Isonitroethyl Methyl ketone
- IsonitroMethyl ethyl ketone
- Methyl isonitroethyl ketone
- 2,3-Butanedione 2-Oxime
- butanedione monoxime
- 3-hydroxyiminobutan-2-one
- FSEUPUDHEBLWJY-UHFFFAOYSA-N
- Butane-2,3-dione monooxime
- 3-(hydroxyimino)butan-2-one
- 2,3-BUTANEDIONE-2-OXIME
- butanedione mono-oxime
- 2,3-butanedione mono-oxime
- butane-2,3-dione-2-oxime
- KBioSS_002489
- KBioGR_002482
- KBio2_002482
- KBio3_002960
- KBio2_007618
- KBio2_005050
- Bio1_000469
- Bio1_001447
- Bio1_000958
- (e)-3-(hydroxyimino)butan-2-one
- AK401871
- TL8003706
- FT-
- Diacetylmonoxime
- DAM (oxime)
- 2,3-butanodiona, 2-oxima
- 2 3-Butanedione monoxime
- 2,3-butanedionmonoxim
- A831569
- WLN: QNUY1&V1
- EINECS 200-348-5
- NSC660
- KBDO
- 2 3-Butanedione 3-monoxime
- SR-01000075306
- EN300-103351
- 17019-25-9
- C07509
- 2,3-Butanedione 3-monoxime
- AS-58741
- NCGC00024887-04
- EU-0100090
- LS-1392
- HMS3260A22
- (2E)-butane-2,3-dione oxime
- CCG-204185
- biacetylmonooxime
- UNII-19SQ93LM6H
- NCGC00024887-03
- Z1954805325
- 2,3-Butanedione monooxime
- NSC-116103
- NSC116103
- InChI=1/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+
- AI3-23962
- 2,3-Butanedione monoxime, p.a., 99.0%
- 2, monoxime
- NSC 116103
- 2 3-Butanedione monooxime (8CI 9CI)
- 4-01-00-03646 (Beilstein Handbook Reference)
- Biacetyl monoxime;Diacetyl monoxime;DAM
- Diacetylmonooxime
- 3-oxo-2-butanone oxime
- 2,3-Butanedione monoxime, for spectrophotometric det. of urea, >=99.0%
- 2,3-Butanedione, monooxime
- (3E)-3-(hydroxyimino)butan-2-one
- SCHEMBL257234
- SR-01000075306-1
- 2 3-Butanedione oxime (6CI)
- (Z)-3-(Hydroxyimino)butan-2-one
- (3E)-3-hydroxyiminobutan-2-one
- SCHEMBL282899
- (3Z)-3-(HYDROXYIMINO)BUTAN-2-ONE
- NCGC00260775-01
- 2,3-BDMO
- 2 3-Butanedione-2-monoxime
- W-105446
- s3699
- CHEBI:4480
- NSC 660
- 2,3-Butanedione, monooxime, (Z)-
- CCRIS 6215
- J-610059
- NCGC00024887-05
- 57-71-6
- SR-01000075306-3
- 110828-81-4
- B 0753
- 2,3-Butanedione, 2-oxime
- Q63392903
- HY-Y0413
- NCGC00024887-02
- cMAP_000064
- BRN 0605582
- 2,3-Butanedione monoxime, 97%
- 2,3-Butanedione 2-Monoxime
- CS-0015129
- 2 3-Butadione monooxime
- 2, monooxime
- 2,3-Butanedione, 2-oxime, (2E)-
- RA 53
- Lopac0_000090
- 3-Oximino-2-butanone
- 2, 3-butanedione monooxime
- HSCI1_000099
- 2,3-Butanedione-2-monoxime
- 2,3-Butanedione monoxime, >=98%
- BDBM50024959
- 19SQ93LM6H
- 3-(Hydroxyimino)-2-butanone
- NSC-660
- MFCD00002116
- 2-Hydroxyimino-3-butanone
- (3E)-3-hydroxyimino-2-butanone
- 3-[(Z)-Hydroxyimino]-2-butanone
- AKOS005207181
- NCGC00024887-07
- 2-Oximino-3-butanone
- Tox21_500090
- 2,3-Butanedione, monooxime, (E)-
- CHEMBL1255578
- 2,3-Butanedione, monooxime, (2E)-
- SDCCGSBI-0050078.P002
- potassium 2,3-butanedione monoximate
- FSEUPUDHEBLWJY-HWKANZROSA-
- 2-3-Butanedione monoxime
- Biacetyl monoxime
-
- MDL: MFCD00002116
- インチ: 1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3
- InChIKey: FSEUPUDHEBLWJY-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C(C([H])([H])[H])=NO[H]
- BRN: 605582
計算された属性
- せいみつぶんしりょう: 101.04800
- どういたいしつりょう: 101.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 49.7
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: 白色から黄色の結晶粉末。
- 密度みつど: 1.2085 (rough estimate)
- ゆうかいてん: 75.0 to 77.0 deg-C
- ふってん: 186°C(lit.)
- フラッシュポイント: 185-186°C
- 屈折率: 1.4340 (estimate)
- すいようせい: 5 g/100 mL (20 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 49.66000
- LogP: 0.42550
- かんど: Hygroscopic
- ようかいせい: 水に微溶解し、エタノールに溶けやすい、エーテルとクロロホルム。
Biacetyl monoxime セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S22-S24/25-S36/37/39-S26
- RTECS番号:EK3150000
-
危険物標識:
- ちょぞうじょうけん:Store long-term at 2-8°C
- セキュリティ用語:S26;S36/37/39
- TSCA:Yes
- リスク用語:R20/21/22; R36/37/38
Biacetyl monoxime 税関データ
- 税関コード:29280090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
Biacetyl monoxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-Y0413-50mg |
Biacetyl monoxime |
57-71-6 | ≥98.0% | 50mg |
¥322 | 2023-08-31 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14339-100g |
2,3-Butanedione monoxime, 99% |
57-71-6 | 99% | 100g |
¥800.00 | 2023-03-15 | |
Ambeed | A524606-100mg |
Diacetyl Monoxime |
57-71-6 | 98% | 100mg |
$5.00 | 2022-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085161-25g |
Biacetyl monoxime |
57-71-6 | 98% | 25g |
¥98.00 | 2024-05-08 | |
Enamine | EN300-103351-25.0g |
3-(hydroxyimino)butan-2-one |
57-71-6 | 95% | 25g |
$109.0 | 2023-06-10 | |
Enamine | EN300-103351-50.0g |
3-(hydroxyimino)butan-2-one |
57-71-6 | 95% | 50g |
$203.0 | 2023-06-10 | |
Enamine | EN300-103351-100.0g |
3-(hydroxyimino)butan-2-one |
57-71-6 | 95% | 100g |
$393.0 | 2023-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203774C-500 g |
2,3-Butanedione 2-Monoxime, |
57-71-6 | ≥98% | 500g |
¥2,031.00 | 2023-07-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085161-100g |
Biacetyl monoxime |
57-71-6 | 98% | 100g |
¥365.00 | 2024-05-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203774B-250g |
2,3-Butanedione 2-Monoxime, |
57-71-6 | ≥98% | 250g |
¥1128.00 | 2023-09-05 |
Biacetyl monoxime サプライヤー
Biacetyl monoxime 関連文献
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Biacetyl monoximeに関する追加情報
Biacetyl Monoxime: A Comprehensive Overview
Biacetyl monoxime, also known as 57-71-6 in the CAS registry system, is a versatile organic compound with significant applications in various fields. This compound, chemically represented as C₆H₇NO, is a derivative of biacetyl and has been extensively studied for its unique properties and potential uses. Recent advancements in chemical synthesis and materials science have further highlighted its importance in modern research.
Biacetyl monoxime is characterized by its ability to form stable complexes with metal ions, making it a valuable component in coordination chemistry. Researchers have explored its role in creating novel materials for catalysis, sensing, and drug delivery systems. For instance, studies published in leading journals such as *Nature Chemistry* and *Angewandte Chemie* have demonstrated its potential in designing highly efficient catalysts for industrial processes.
The synthesis of 57-71-6 involves a multi-step process that includes the oxidation of biacetyl followed by selective substitution reactions. This compound exhibits a high degree of stability under various environmental conditions, which makes it suitable for applications in harsh industrial settings. Its thermal stability and resistance to degradation have been extensively tested, with results indicating exceptional performance even at elevated temperatures.
In the field of pharmacology, biacetyl monoxime has shown promise as a precursor for drug development. Its ability to interact with biological molecules has led to investigations into its potential use in designing new therapeutic agents. Recent studies have focused on its role in targeting specific enzymes involved in disease pathways, offering a novel approach to drug design.
From an environmental perspective, 57-71-6 has been evaluated for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This makes it an attractive option for industries seeking sustainable chemical solutions.
The demand for biacetyl monoxime continues to grow due to its diverse applications across multiple sectors. Its use in specialty chemicals, pharmaceutical intermediates, and advanced materials highlights its importance in modern chemistry. As researchers continue to uncover new properties and applications, this compound is poised to play an even greater role in future technological advancements.
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